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Compound of Interest

Compound Name: Atolide

Cat. No.: B1665821 Get Quote

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the molecular structure and

chemical properties of Atorvastatin, a widely prescribed synthetic lipid-lowering agent. The

information presented herein is intended to serve as a detailed resource for professionals

engaged in pharmaceutical research and drug development.

Molecular Structure of Atorvastatin
Atorvastatin is a synthetic compound belonging to the statin class of drugs.[1] Its intricate

molecular architecture is pivotal to its therapeutic efficacy as an inhibitor of HMG-CoA

reductase.[2][3]

The IUPAC name for Atorvastatin is (3R,5R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-

(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid.[1] The molecule is a

pentasubstituted pyrrole, comprising a central heterocyclic core with a 3,5-dihydroxypentanoyl

side chain, which is structurally similar to the HMG-CoA substrate.[1] Unlike some other statins,

Atorvastatin is administered in its active form and does not require metabolic activation.[1]

Key structural features include:

A substituted pyrrole ring: This forms the core of the molecule.[2]
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A 4-fluorophenyl group: This aromatic ring with a fluorine atom enhances the molecule's

lipophilicity, which aids in its interaction with and penetration of cell membranes to reach the

active site of its target enzyme.[2]

Two phenyl groups: These contribute to the overall size and shape of the molecule,

facilitating its fit within the active site of HMG-CoA reductase.[2]

A heptanoic acid side chain: This long, flexible chain is crucial for the molecule's interaction

with the enzyme's active site.[2][4]

The specific three-dimensional arrangement of atoms, or stereochemistry, is critical for

Atorvastatin's biological activity.[2][4]

Chemical Properties of Atorvastatin
The physicochemical properties of Atorvastatin are crucial for its absorption, distribution,

metabolism, and excretion (ADME) profile. A summary of its key chemical properties is

presented in the table below.

Property Value

Molecular Formula C₃₃H₃₅FN₂O₅[1]

Molecular Weight 558.6 g/mol [1]

pKa 4.46[1][5]

logP 6.36[1]

Melting Point 159.2-160.7 °C[5]

Solubility

Water: Very slightly soluble to practically

insoluble.[6][7] Insoluble in aqueous solutions at

pH 4 and below.[6] Methanol: Freely soluble.[6]

[7] Ethanol: Slightly soluble.[6][7] Acetonitrile:

Very slightly soluble.[6] DMSO: Soluble

(>=10mg/mL).[8]

Mechanism of Action and Signaling Pathway
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Atorvastatin exerts its lipid-lowering effects by selectively and competitively inhibiting 3-

hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[3][9] This enzyme catalyzes the

conversion of HMG-CoA to mevalonate, a critical and rate-limiting step in the biosynthesis of

cholesterol in the liver.[6][9]

The inhibition of HMG-CoA reductase by Atorvastatin leads to a cascade of downstream

effects:

Decreased Hepatic Cholesterol Synthesis: By blocking the production of mevalonate,

Atorvastatin reduces the intracellular pool of cholesterol in hepatocytes.[3][9]

Upregulation of LDL Receptors: The reduction in intracellular cholesterol stimulates the

expression of low-density lipoprotein (LDL) receptors on the surface of liver cells.[9]

Increased LDL Clearance: The increased number of LDL receptors enhances the uptake of

LDL cholesterol from the bloodstream into the liver, thereby reducing plasma LDL cholesterol

levels.[9]

The following diagram illustrates the signaling pathway of HMG-CoA reductase inhibition by

Atorvastatin.
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Mechanism of Atorvastatin Action

Experimental Protocols
The determination of the chemical properties of Atorvastatin involves standardized

experimental procedures. Below are detailed methodologies for key experiments.

Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) is determined by potentiometric titration.

Methodology:

Sample Preparation: A precise amount of Atorvastatin is dissolved in a suitable solvent,

typically a mixture of methanol and water, to ensure complete dissolution.[10] The

concentration is usually in the range of 1 mM.[11]

Titration Setup: The sample solution is placed in a reaction vessel equipped with a magnetic

stirrer and a calibrated pH electrode.[11] The ionic strength of the solution is maintained

constant using a background electrolyte such as 0.15 M potassium chloride.[11] The solution

is purged with nitrogen to remove dissolved carbon dioxide.[11]

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M

NaOH) for an acidic drug or a strong acid (e.g., 0.1 M HCl) for a basic drug.[11] The pH of

the solution is monitored and recorded after each addition of the titrant.

Data Analysis: The pKa value is determined from the titration curve by identifying the pH at

which half of the drug is ionized. This corresponds to the inflection point of the curve.[12] The

experiment is typically performed in triplicate to ensure accuracy.[11]

Determination of logP (Shake-Flask Method)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is

commonly determined using the shake-flask method.

Methodology:

System Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically pH

7.4) are pre-saturated with each other by vigorous mixing, followed by separation of the two
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phases.

Sample Addition: A known amount of Atorvastatin is dissolved in one of the phases (usually

the one in which it is more soluble).

Partitioning: The two phases are combined in a flask and shaken vigorously for a set period

to allow the drug to partition between the octanol and aqueous layers until equilibrium is

reached.

Phase Separation: The mixture is then centrifuged to ensure complete separation of the two

phases.

Concentration Measurement: The concentration of Atorvastatin in each phase is determined

using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance

Liquid Chromatography (HPLC).

Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of

the drug in the octanol phase to its concentration in the aqueous phase.

Determination of Solubility
The solubility of Atorvastatin in various solvents is determined to understand its dissolution

characteristics.

Methodology:

Sample Preparation: An excess amount of Atorvastatin is added to a known volume of the

solvent of interest (e.g., water, methanol, ethanol) in a sealed container.

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g.,

24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

Separation: The undissolved solid is separated from the saturated solution by filtration (using

a filter that does not adsorb the drug) or centrifugation.

Quantification: The concentration of Atorvastatin in the clear supernatant is determined using

a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
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Reporting: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL or

µg/mL).

Determination of Melting Point (Capillary Method)
The melting point is a key indicator of a compound's purity and is determined using the

capillary method as per pharmacopeial standards.[13][14]

Methodology:

Sample Preparation: A small amount of finely powdered and dried Atorvastatin is packed into

a capillary tube to a height of 2.5-3.5 mm.[15]

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of

a heating block or an oil bath and a calibrated thermometer or an electronic temperature

sensor.[14]

Heating: The sample is heated at a controlled rate.[16] Typically, the temperature is raised

rapidly to about 5-10 °C below the expected melting point and then increased at a slower,

controlled rate (e.g., 1-2 °C per minute) as the melting point is approached.[15]

Observation: The temperature at which the substance begins to melt (onset of liquefaction)

and the temperature at which it is completely liquid are recorded as the melting range.[16]

The process can be monitored visually or through an automated system.[16]

Calibration: The accuracy of the apparatus is periodically verified using certified reference

standards with known melting points.[15][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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